molecular formula C13H9ClFNO2 B6374854 4-(3-Carbamoyl-4-chlorophenyl)-3-fluorophenol, 95% CAS No. 1261947-28-7

4-(3-Carbamoyl-4-chlorophenyl)-3-fluorophenol, 95%

Cat. No. B6374854
CAS RN: 1261947-28-7
M. Wt: 265.67 g/mol
InChI Key: ABPHGPKRWMARKN-UHFFFAOYSA-N
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Description

4-(3-Carbamoyl-4-chlorophenyl)-3-fluorophenol, 95% (4-CFCP-95) is a synthetic compound belonging to a class of molecules known as phenols. It is a white to off-white crystalline solid with a melting point of 115-118°C. 4-CFCP-95 has been used in a wide range of applications, including in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.

Mechanism of Action

4-(3-Carbamoyl-4-chlorophenyl)-3-fluorophenol, 95% is a phenol, and as such, its mechanism of action is based on the reactivity of the phenol group. The phenol group is an electron-rich species, and it can react with a variety of nucleophiles, such as amines, carboxylic acids, and alcohols, to form a variety of products. Additionally, the phenol group can also undergo oxidation reactions, leading to the formation of a variety of products.
Biochemical and Physiological Effects
4-(3-Carbamoyl-4-chlorophenyl)-3-fluorophenol, 95% has not been studied extensively in terms of its biochemical and physiological effects. However, it is known to be a mild irritant to the skin, eyes, and respiratory tract. Additionally, it is known to be toxic to aquatic organisms and can cause adverse effects in fish and other aquatic organisms.

Advantages and Limitations for Lab Experiments

4-(3-Carbamoyl-4-chlorophenyl)-3-fluorophenol, 95% has several advantages and limitations when used in laboratory experiments. One advantage is that it is relatively easy to synthesize, and it is also relatively inexpensive. Additionally, it is a relatively stable compound, making it suitable for use in a variety of experiments. However, it is also a relatively toxic compound, and care should be taken when handling and disposing of it.

Future Directions

There are a number of potential future directions for research on 4-(3-Carbamoyl-4-chlorophenyl)-3-fluorophenol, 95%. These include further study of its reactivity and its use as a model compound for studying the reactivity of phenols and their derivatives. Additionally, further research could be conducted on its biochemical and physiological effects, as well as its potential applications in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. Finally, further research could also be conducted on its toxicity and its potential adverse effects on aquatic organisms.

Synthesis Methods

4-(3-Carbamoyl-4-chlorophenyl)-3-fluorophenol, 95% can be synthesized via a variety of routes. One method involves the reaction of 4-chloro-3-fluorophenol with 3-carbamoyl-4-chlorophenol in the presence of a base, such as sodium hydroxide, to form the desired product. The reaction is typically carried out in an organic solvent, such as ethanol, at a temperature of 80-90°C.

Scientific Research Applications

4-(3-Carbamoyl-4-chlorophenyl)-3-fluorophenol, 95% has been used in a variety of scientific research applications. It has been used as a model compound for studying the reactivity of phenols and their derivatives, as well as for synthesizing novel compounds. Additionally, 4-(3-Carbamoyl-4-chlorophenyl)-3-fluorophenol, 95% has been used as a starting material in the synthesis of various organic compounds, such as pharmaceuticals, agrochemicals, and other compounds.

properties

IUPAC Name

2-chloro-5-(2-fluoro-4-hydroxyphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClFNO2/c14-11-4-1-7(5-10(11)13(16)18)9-3-2-8(17)6-12(9)15/h1-6,17H,(H2,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABPHGPKRWMARKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=C(C=C(C=C2)O)F)C(=O)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70684492
Record name 4-Chloro-2'-fluoro-4'-hydroxy[1,1'-biphenyl]-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70684492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261947-28-7
Record name 4-Chloro-2'-fluoro-4'-hydroxy[1,1'-biphenyl]-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70684492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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